Product packaging for H-D-Dab(N3).HCl(Cat. No.:CAS No. 1418009-92-3; 942518-29-8)

H-D-Dab(N3).HCl

Cat. No.: B2812009
CAS No.: 1418009-92-3; 942518-29-8
M. Wt: 180.59
InChI Key: MHHYJRIDKLZZEO-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Non-Canonical Amino Acids in Advanced Biomolecular Synthesis

Non-canonical amino acids (ncAAs) represent a class of amino acid analogs that are not among the 20 standard proteinogenic amino acids. Their incorporation into peptides and proteins, either through genetic code expansion or chemical synthesis, allows for the creation of biomolecules with tailored properties. This includes enhanced stability, altered biological activity, or the introduction of specific functionalities for labeling, imaging, or therapeutic purposes. Azido-functionalized amino acids are a prime example of ncAAs that have revolutionized biomolecular engineering. The azide (B81097) group is chemically stable under physiological conditions, yet it readily participates in highly efficient and selective cycloaddition reactions with alkynes. This bioorthogonality is key to its widespread adoption in chemical biology, enabling targeted modifications in complex biological environments. , researchgate.net, sigmaaldrich.com, iris-biotech.de, cpcscientific.com

H-D-Dab(N3).HCl as a Prototypical Azido-Functionalized D-Amino Acid in Chemical Biology Research

This compound, chemically known as [(1R)-3-azido-1-carboxypropyl]azanium;chloride nih.gov, is a D-amino acid derivative characterized by an azide group on its side chain. Its chemical formula is C4H9ClN4O2, with a molecular weight of approximately 180.59 g/mol nih.gov. This compound serves as a prototypical azido-functionalized D-amino acid in chemical biology research due to its unique combination of features. The D-configuration of the amino acid allows for its specific incorporation into biological systems where D-amino acids play crucial roles, such as in the synthesis of bacterial peptidoglycans iris-biotech.de, acs.org, oup.com, nih.gov. Simultaneously, the azide group provides a reactive handle for bioorthogonal chemistry, enabling researchers to introduce azide functionalities into peptides, proteins, and even bacterial cell walls , cymitquimica.com, iris-biotech.de. This dual characteristic makes this compound a valuable model compound for developing and validating new chemical biology methodologies that leverage azide-alkyne click chemistry.

Overview of Research Trajectories for this compound in Modern Chemical Sciences

The research involving this compound spans several key areas within modern chemical sciences, primarily driven by its utility as a bioorthogonal building block.

Peptide and Protein Modification : this compound is readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols iris-biotech.de, iris-biotech.de, cpcscientific.com, iris-biotech.de. Once integrated into a peptide or protein, the azide moiety can be selectively reacted with alkyne-containing molecules via click chemistry (CuAAC or SPAAC) or Staudinger ligation. This enables the precise conjugation of the biomolecule to a wide array of labels, such as fluorophores for imaging, affinity tags for purification, or drug conjugates for targeted delivery , researchgate.net, iris-biotech.de, sigmaaldrich.com, cpcscientific.com.

Bacterial Cell Wall Studies : D-amino acids are fundamental components of bacterial peptidoglycan (PG), providing structural integrity and resistance to proteases acs.org, researchgate.net, oup.com, frontiersin.org. This compound, as an azido-functionalized D-amino acid, can be metabolically incorporated into the bacterial cell wall. This allows researchers to use it as a probe to study PG biosynthesis, cross-linking mechanisms, and cell wall dynamics in vivo and in vitro. The incorporated azide can then be visualized or further modified using click chemistry, offering insights into bacterial physiology and pathogenesis , iris-biotech.de, acs.org, nih.gov.

Bioconjugation and Drug Delivery : Beyond peptides and proteins, the azide functionality introduced by this compound can be leveraged for broader bioconjugation applications. This includes attaching biomolecules to nanoparticles, surfaces, or hydrogels, which is critical for developing advanced drug delivery systems, biosensors, and novel biomaterials , researchgate.net, sigmaaldrich.com, iris-biotech.de.

Probing Biological Pathways : The ability to metabolically label bacterial components with this compound makes it a valuable tool for investigating metabolic pathways. It can help elucidate the promiscuity of enzymes involved in amino acid metabolism and incorporation, particularly in the context of bacterial cell wall synthesis, providing a reporter for these crucial biological processes iris-biotech.de, acs.org, nih.gov.

Data Tables

Table 1: Chemical Properties and Identifiers of this compound

PropertyValueReference Source(s)
Chemical Name[(1R)-3-azido-1-carboxypropyl]azanium;chloride nih.gov
SynonymsThis compound, 4-Azido-D-homoalanine hydrochloride, D-beta-azidoalanine.HCl, D-Aza.HCl, D-Dpr(N3).HCl, D-Ala(N3).HCl, H-D-Dap(N3).HCl , amadischem.com, nih.gov, baseclick.eu
CAS Number1418009-92-3 nih.gov, chemsrc.com
Molecular FormulaC4H9ClN4O2 nih.gov
Molecular Weight180.59 g/mol (Computed) nih.gov, iris-biotech.de
PurityTypically ≥ 95% (can vary by supplier, e.g., >98%, >99%) , amadischem.com, iris-biotech.de
Appearanceoff-white crystalline powder amadischem.com
Storage Conditions+2 to +8 °C , amadischem.com, baseclick.eu

Table 2: Key Applications and Research Areas of this compound

Application/Research AreaDescriptionKey Techniques/ReactionsRepresentative Citations
Peptide and Protein ModificationIncorporation into peptide/protein sequences via SPPS to introduce azide handles for subsequent conjugation with alkyne-tagged molecules (fluorophores, drugs, polymers).SPPS, Click Chemistry (CuAAC, SPAAC), Staudinger Ligation , researchgate.net, iris-biotech.de, sigmaaldrich.com, iris-biotech.de, cpcscientific.com, iris-biotech.de
Bacterial Cell Wall StudiesMetabolic incorporation into bacterial peptidoglycans (PG) as a D-amino acid analog. Used as a probe to study PG biosynthesis, cross-linking, and dynamics in vivo and in vitro, visualized via click chemistry.Metabolic Labeling, Click Chemistry, Microscopy , iris-biotech.de, acs.org, oup.com, nih.gov
Bioconjugation and Drug DeliveryFacilitates conjugation to various biomolecules, nanoparticles, or surfaces, enabling applications in targeted drug delivery, diagnostics, and materials science.Click Chemistry, Bioconjugation , researchgate.net, sigmaaldrich.com, iris-biotech.de
Probing Biological PathwaysServes as a tool to investigate metabolic pathways involving D-amino acids in bacteria and to study enzyme promiscuity, acting as a reporter for these processes.Metabolic Labeling, Click Chemistry, Biochemical Assays iris-biotech.de, acs.org, nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9ClN4O2 B2812009 H-D-Dab(N3).HCl CAS No. 1418009-92-3; 942518-29-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R)-3-azido-1-carboxypropyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHYJRIDKLZZEO-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=[N+]=[N-])[C@H](C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for H D Dab N3 .hcl and Its Derivatives

Stereoselective Synthetic Pathways to Azido-Functionalized D-Amino Acid Scaffolds

The preparation of enantiomerically pure azido-functionalized D-amino acids is crucial for their application in stereospecific synthesis. Various strategies have been developed to achieve this, often starting from chiral precursors or employing asymmetric synthesis techniques.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as natural D-amino acids or their derivatives, can provide a stereoselective route. Modifications often involve selective functionalization of side chains. For instance, strategies might involve the azidation of a precursor with a suitable leaving group on the side chain.

Asymmetric Synthesis: Catalytic asymmetric methods, such as asymmetric azidation or transformations involving chiral auxiliaries, are employed to create the desired stereochemistry. For example, chiral iron(II) complexes have been used for stereoselective α-halo-β-azido difunctionalization of α,β-unsaturated amides and esters researchgate.net. Similarly, Matteson homologation with sodium azide (B81097) in DMF has been reported as a stereoselective tool for synthesizing α-azido and α-amino acids, with both enantiomers being accessible through the choice of the chiral boronic ester auxiliary researchgate.net.

Enzymatic Resolution: Enzymatic methods can be used to resolve racemic mixtures of azido (B1232118) amino acid derivatives, yielding enantiomerically pure compounds researchgate.net. For example, an L-amidase from Ochrobactrum anthropi has been used for the enzymatic resolution of α-azido carboxamides to produce enantiopure α-azido carboxylic acids.

Strategies for Incorporating H-D-Dab(N3).HCl into Peptide Sequences via Solid-Phase Peptide Synthesis (SPPS)

This compound, typically in its N-protected form (e.g., Fmoc-protected), is a valuable building block for SPPS. The azide group is stable to the coupling conditions and deprotection steps commonly used in Fmoc-based SPPS, such as treatment with piperidine (B6355638) for Fmoc removal and trifluoroacetic acid (TFA) for cleavage from the resin, provided thiols are omitted from the cleavage cocktail sigmaaldrich.com.

Direct Incorporation: Protected this compound can be directly coupled to the growing peptide chain using standard peptide coupling reagents (e.g., HBTU, HATU) and bases. The N-terminal protection (e.g., Fmoc) is removed in subsequent cycles, allowing for stepwise elongation of the peptide nih.gov.

Preventing Diketopiperazine Formation: For sequences prone to diketopiperazine (DKP) formation, such as those involving proline at the C-terminus of the growing chain, the use of α-azido amino acids can be advantageous. Coupling α-azido acids to resin-bound iminophosphoranes, followed by hydrolysis under neutral conditions, can provide unprotected amines ready for further coupling, thereby circumventing DKP formation acs.org.

On-Resin Modification: Alternative strategies involve modifying existing amino acid residues on the resin. For instance, imidazole-1-sulfonyl azide hydrochloride (ISA•HCl) has been used for on-resin diazotransfer reactions to convert side-chain amine groups to azides, offering a complementary approach to using pre-formed azido amino acids nih.gov.

Solution-Phase Approaches for the Derivatization and Conjugation of this compound

Solution-phase synthesis offers advantages such as intermediate purification, which can lead to higher purity products. This compound can be derivatized and conjugated using various solution-phase techniques.

Derivatization: The amino and azide functionalities of this compound can be selectively modified. For example, the azide group can be reduced to an amine using mild conditions, such as the Staudinger reaction with phosphines (e.g., triphenylphosphine (B44618) or water-soluble variants like 2DPBM or TCEP) iris-biotech.deorganic-chemistry.orgcore.ac.uk. This reduction can be performed in aqueous environments, making it compatible with biological systems iris-biotech.de. The resulting amine can then be further derivatized or conjugated.

Conjugation: The azide group serves as a bioorthogonal handle for conjugation via click chemistry, primarily the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) researchgate.netrsc.org. These reactions allow for the efficient attachment of labels, polymers (like PEG), drugs, or other biomolecules to peptides containing this compound. For example, azidolysine (a close analogue) has been used to introduce azide functionalities for labeling and modification of proteins and peptides in bioconjugation techniques evitachem.com.

Utilization of this compound as a Masked Amino Functionality in Convergent Synthetic Schemes

The azide group in this compound acts as a protected or masked primary amine. This masked functionality is stable under various reaction conditions, allowing for its selective unmasking at a later stage in a synthesis.

Orthogonal Protection: The azide group is stable to many common protecting group chemistries and cleavage conditions, making it an excellent orthogonal protecting group for amines sigmaaldrich.com. This orthogonality is crucial in complex syntheses, particularly in the construction of branched or cyclic peptides, where selective deprotection and functionalization of different amino groups are required.

Convergent Synthesis: In convergent synthesis, larger molecular fragments are synthesized separately and then coupled together. This compound can be incorporated into one of these fragments, with the azide group remaining intact until the final stages. Upon selective reduction of the azide, a primary amine is revealed, which can then participate in further coupling reactions or cyclizations. For example, after peptide assembly, the azide can be reduced on-resin to selectively unmask a side-chain amino group without affecting other residues sigmaaldrich.com.

Masked Amine for Specific Reactions: The azide group can be reduced to an amine under mild, neutral conditions using phosphines via the Staudinger reaction iris-biotech.deorganic-chemistry.org. This mild reduction is advantageous as it avoids acid or base catalysis that could lead to side reactions or degradation of sensitive peptide sequences iris-biotech.de. The resulting amine can be used for various purposes, such as forming amide bonds or participating in other amine-specific chemistries.

Chemoselective Reactivity and Bio Orthogonal Transformations of H D Dab N3 .hcl

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with H-D-Dab(N3).HCl

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that forms a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. organic-chemistry.org This reaction is characterized by its high yield, stereospecificity, and compatibility with a wide range of functional groups and aqueous conditions, making it a powerful tool for bioconjugation. nih.gov

Mechanistic Studies of CuAAC in the Context of Azido-D-Amino Acids

The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. nih.gov This species then reacts with the azide, in this case, the azido (B1232118) group of this compound, in a stepwise manner to form a six-membered copper-containing intermediate, which subsequently rearranges and, upon protonolysis, yields the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. researchgate.netresearchgate.net The use of a D-amino acid like this compound does not fundamentally alter the core mechanism of the CuAAC reaction. However, the stereochemistry of the amino acid can influence the accessibility of the azide group to the copper acetylide complex, potentially affecting reaction kinetics. Furthermore, the presence of the free amine and carboxylic acid groups in the unprotected amino acid can chelate the copper catalyst, which may either inhibit or, in some cases, favorably pre-organize the reactants. In bioconjugation applications where this compound is incorporated into a peptide chain, the local microenvironment around the azido side chain can also play a role in modulating the reaction rate.

Optimization of Reaction Conditions for Efficient Bioconjugation

For efficient bioconjugation using this compound, several reaction parameters must be optimized to ensure high yields and maintain the integrity of the biomolecules involved.

Copper(I) Source and Ligands: While Cu(I) is the active catalyst, it is often generated in situ from a Cu(II) salt, such as CuSO4, using a reducing agent like sodium ascorbate. nih.govnih.gov To stabilize the Cu(I) oxidation state and prevent oxidative damage to biomolecules, a variety of ligands are employed. Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) is a widely used water-soluble ligand that accelerates the reaction and protects the biomolecules from copper-induced degradation. nih.govresearchgate.net

pH and Buffer Systems: The CuAAC reaction is generally robust across a pH range of 4 to 12. organic-chemistry.org For bioconjugation, maintaining a physiological pH (around 7.4) is crucial. Phosphate and HEPES buffers are commonly used, while buffers containing coordinating groups, such as Tris, should be avoided as they can sequester the copper catalyst. nih.gov

Additives: To mitigate the effects of reactive oxygen species (ROS) that can be generated by the copper/ascorbate system, additives like aminoguanidine (B1677879) can be included to scavenge reactive byproducts. nih.gov

Below is an interactive data table illustrating typical reaction conditions for CuAAC in a bioconjugation context, based on general literature findings for azido-amino acids.

ParameterConditionRationale
Azido-Amino Acid 1-10 mMSufficient concentration for reaction kinetics.
Alkyne Substrate 1.1-2 equivalentsSlight excess to drive the reaction to completion.
CuSO4 50-100 µMCatalytic amount, higher concentrations can be detrimental. nih.gov
Sodium Ascorbate 5-10 equivalents to CuEnsures reduction of Cu(II) to Cu(I). nih.gov
Ligand (e.g., THPTA) 5 equivalents to CuStabilizes Cu(I) and accelerates the reaction. nih.gov
Buffer Phosphate or HEPESMaintains physiological pH without interfering with the catalyst. nih.gov
Temperature Room TemperatureMild conditions suitable for most biomolecules.
Reaction Time 1-4 hoursTypically sufficient for high conversion. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne cycloaddition. wikipedia.org This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a metal catalyst. vectorlabs.com The high reactivity is driven by the release of ring strain in the cyclooctyne upon cycloaddition. The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living cells and organisms. nih.gov

Development of Copper-Free Click Chemistry Methodologies using this compound

The development of SPAAC methodologies involving this compound would focus on its incorporation into peptides or other biomolecules, followed by reaction with a strained alkyne. The azido group on the side chain of this compound serves as the reactive handle for conjugation with a DBCO-functionalized molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a drug molecule. The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) and is highly chemoselective, reacting preferentially with the azide over other functional groups present in biomolecules. vectorlabs.comstratech.co.uk

Kinetic and Efficiency Assessments of SPAAC Reactions Involving this compound Derivatives

The following interactive table provides representative second-order rate constants for the SPAAC reaction between various strained alkynes and an alkyl azide, which can serve as an estimate for the reactivity of this compound.

Strained AlkyneSecond-Order Rate Constant (M⁻¹s⁻¹)Reference Compound
DBCO ~0.1 - 1Benzyl Azide
DIFO ~0.3 - 0.5Benzyl Azide
BCN ~0.05 - 0.3Benzyl Azide
ADIBO >1Benzyl Azide

Staudinger Ligation with this compound Derivatives in Selective Molecular Tagging

The Staudinger ligation is another powerful bio-orthogonal reaction that forms a stable amide bond between an azide and a specifically engineered phosphine (B1218219). thermofisher.com The reaction proceeds in two main steps: the initial Staudinger reaction forms an aza-ylide intermediate, which is then trapped intramolecularly by an ester group on the phosphine to form an amide linkage, releasing a phosphine oxide byproduct. This reaction is highly chemoselective and occurs under mild, aqueous conditions, making it suitable for selective molecular tagging of biomolecules. thermofisher.com

When this compound is incorporated into a peptide, its azido side chain can be selectively targeted with a phosphine-based probe. For example, a phosphine carrying a fluorescent dye or an affinity tag can be used to label the peptide at the specific site of the azido-D-amino acid. The traceless nature of some variants of the Staudinger ligation is a key advantage, as no atoms from the phosphine reagent are incorporated into the final product beyond the intended tag. While specific examples of Staudinger ligation with this compound derivatives are not prominent in the literature, the principles of the reaction are directly applicable. The efficiency of the ligation would depend on the specific phosphine reagent used and the accessibility of the azide group within the biomolecule.

Exploration of Other Orthogonal Chemical Ligation Reactions Utilizing this compound

The azide functional group within this compound ( (R)-2-amino-4-azidobutanoic acid hydrochloride) is a versatile chemical handle for bio-orthogonal chemistry. While its participation in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is well-documented, its chemoselective reactivity extends to other powerful and orthogonal ligation strategies. These alternative reactions expand the molecular biologist's and chemist's toolkit, enabling the synthesis of complex biomolecules and the site-specific labeling of proteins under diverse conditions. This section explores key ligation reactions beyond conventional click chemistry that leverage the unique reactivity of the azide moiety.

Staudinger Ligation

One of the foundational bio-orthogonal reactions, the Staudinger ligation, facilitates the formation of a native amide bond from an azide and a specifically engineered phosphine. nih.gov The traceless variant of this reaction, which leaves no residual atoms from the reagents at the ligation site, is particularly powerful for protein and peptide synthesis. nih.gov The reaction proceeds between a peptide fragment with a C-terminal phosphinothioester and a second peptide fragment containing an N-terminal azido acid, such as this compound.

The mechanism involves the initial reaction of the phosphine with the azide to form an aza-ylide intermediate. This intermediate then rearranges through an intramolecular trapping mechanism, ultimately leading to the formation of a stable amide bond and the release of a phosphine oxide byproduct. nih.govacs.org A significant advantage of the Staudinger ligation is that it does not require the presence of a cysteine residue at the ligation junction, a limitation of the widely used Native Chemical Ligation (NCL) method. organic-chemistry.org

Key research findings have demonstrated the robustness of this method:

High Yields: The use of optimized phosphinothiol reagents, such as those based on diphenylphosphinomethanethiol, results in high isolated yields for the peptide ligation. acs.orgorganic-chemistry.org

Stereochemical Integrity: Crucially for peptide chemistry, the Staudinger ligation of α-azido acids has been shown to proceed with no detectable epimerization at the α-carbon of the azide-bearing amino acid, thus preserving its stereochemistry. nih.govnih.gov

Biocompatibility: The reaction can be performed under native conditions, and the azide group can be incorporated into proteins in vivo using methionine surrogates like azidohomoalanine, allowing for subsequent modification in a cellular context. pnas.org

Orthogonal Application with Native Chemical Ligation (NCL)

The chemical inertness of the azide group to the conditions required for Native Chemical Ligation (NCL) allows for the development of powerful, one-pot multi-fragment assembly strategies. NCL joins an N-terminal cysteine-containing peptide with a C-terminal thioester peptide. squarespace.com The orthogonality of the azide-alkyne cycloaddition and NCL has been exploited to create more complex biomolecular structures, such as neoglycopeptides, in a single reaction vessel. researchgate.net

A notable advancement in this area is the "Click-Assisted Native Chemical Ligation" (CAN) strategy. squarespace.comnih.gov This method utilizes the principles of templated synthesis to enhance the efficiency of NCL, particularly at low reactant concentrations. The process involves:

Functionalizing two peptide fragments—one containing the N-terminal cysteine and the other the C-terminal thioester—with complementary click chemistry handles (e.g., an azide and a strained alkyne like dibenzocyclooctyne [DBCO]).

Performing a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "click" reaction tethers the two peptide fragments, effectively increasing their local concentration and positioning the NCL reactive termini (cysteine and thioester) in close proximity.

The subsequent intramolecular NCL reaction proceeds rapidly due to the templating effect.

The linker used for the click reaction can be designed to be tracelessly cleaved, yielding the final, native ligated protein.

This approach demonstrates the utility of this compound not just as a direct participant in amide bond formation, but as an orthogonal chemical handle to facilitate other ligation reactions.

Comparative Overview of Ligation Strategies

The choice of a specific ligation chemistry depends on the desired application, the biological context (in vitro vs. in vivo), and the specific sequence of the peptides being joined. nih.gov The table below summarizes and compares the features of these orthogonal ligation reactions.

Ligation StrategyKey Reactants Involving the Azide MoietyBond FormedKey AdvantagesLimitations
Staudinger Ligation (Traceless)Azide (e.g., from H-D-Dab(N3)·HCl) + C-terminal PhosphinothioesterNative Amide BondDoes not require N-terminal cysteine; Preserves stereochemistry; Biocompatible. organic-chemistry.orgnih.govRelatively slow reaction kinetics compared to CuAAC. nih.gov
Click-Assisted NCL (CAN)Azide + Strained Alkyne (for templating)Triazole (templating linker) followed by Native Amide Bond (NCL)Greatly enhances NCL efficiency at low concentrations; Enables one-pot multi-fragment ligations. squarespace.comnih.govRequires synthesis of peptides with both NCL and click handles; Requires a final linker cleavage step.
Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal Alkyne1,2,3-Triazole RingVery fast and high-yielding; Highly chemoselective. nih.govCopper catalyst toxicity can be problematic for live-cell applications. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained Cycloalkyne (e.g., DBCO)1,2,3-Triazole RingCopper-free and highly biocompatible; Excellent for live-cell labeling. nih.govKinetics can be slower than CuAAC; Strained alkynes can be bulky.

Applications of H D Dab N3 .hcl in Advanced Peptide and Protein Chemistry Research

Site-Specific Modification of Peptides and Proteins through H-D-Dab(N3).HCl Conjugation

The ability to precisely modify peptides and proteins at specific sites is paramount for understanding their function and engineering novel properties. This compound serves as a key reagent for achieving this site-specificity iris-biotech.de.

By incorporating this compound into peptide sequences during solid-phase synthesis, researchers can create peptide constructs functionalized with azide (B81097) groups. These azide-modified peptides can then be selectively reacted with alkyne-containing probes, fluorescent dyes, or affinity tags. This enables detailed biophysical characterization, such as studying peptide-protein interactions, conformational dynamics, and structural elucidation using techniques like mass spectrometry baseclick.eunih.gov. For instance, azide-modified peptides can be used to introduce labels for Förster Resonance Energy Transfer (FRET) studies or to attach probes for studying protein-ligand interactions nih.govnih.gov.

Post-translational modifications (PTMs) are crucial for protein function and regulation ambiopharm.comnih.govnih.gov. While this compound itself doesn't directly mimic a PTM, the azide group it introduces can be a precursor for creating PTM analogs. For example, the azide can be reduced to an amine, which can then be further functionalized to mimic certain PTMs, or it can serve as a handle for introducing other functional groups that mimic PTMs through click chemistry researchgate.net. The ability to introduce unnatural amino acids like azido-diaminobutyric acid is a strategy to create modified peptides that can be studied in the context of PTMs or to engineer peptides with altered properties ambiopharm.com.

Peptide Cyclization via Click Chemistry Mediated by this compound

Peptide cyclization is a powerful strategy to enhance peptide stability, improve binding affinity, and constrain peptides into specific active conformations ambiopharm.comnih.gov. This compound, when incorporated into a peptide sequence alongside an alkyne-functionalized residue, can undergo intramolecular click chemistry to form a stable triazole ring. This cyclization method is highly efficient and can be performed under mild conditions, often while the peptide is still on solid support or in solution peptide.comnih.gov.

Table 1: Peptide Cyclization Efficiency via Click Chemistry using Azido-Amino Acids

Peptide Sequence ExampleModification Site(s)Cyclization StrategyYield (%)Reference
Linear peptide with terminal azide and alkyneN-terminus (azide), C-terminus (alkyne)Intramolecular CuAAC>90 peptide.com
Peptide with internal azide and alkyneSpecific internal residuesIntramolecular CuAACHigh nih.gov
Peptide with azide and alkyne in side chainsSide chain functionalizationIntramolecular CuAACHigh issuu.com

Design and Synthesis of Research-Grade Bioconjugates and Peptide-Based Molecular Probes

This compound is instrumental in the synthesis of sophisticated bioconjugates and molecular probes for various research applications. The azide group allows for the facile attachment of diverse payloads, such as fluorescent dyes, imaging agents, or affinity tags, to peptides via click chemistry peptide.comnih.gov. This is critical for developing targeted imaging agents, diagnostic tools, and probes for studying biological processes at the molecular level nih.gov. For example, azide-modified peptides can be conjugated to nanoparticles or antibodies to create targeted delivery systems or diagnostic agents nih.govnih.gov.

Table 2: Examples of Bioconjugates Synthesized using Azido-Amino Acids

Peptide ConstructPayload/TagConjugation MethodApplicationReference
Azide-functionalized peptideFluorescent dyeClick Chemistry (CuAAC)Molecular imaging, FRET studies nih.gov
Peptide with azide handleBiotin (B1667282)Click Chemistry (CuAAC)Affinity purification, immobilization iris-biotech.de
Azide-modified scFvCatalase (enzyme)Cu-free click chemistryVascular immunotargeting nih.gov

Probing Protein-Ligand Interactions and Mapping Ligand Binding Sites using this compound Analogs

Analogs incorporating this compound can be employed to investigate protein-ligand interactions and map binding sites. By introducing an azide group at a specific location within a ligand or a peptide that interacts with a protein, researchers can use click chemistry to attach reporter molecules or affinity labels. These labeled molecules can then be used to identify binding partners or to map the precise location of ligand binding on a protein surface, often in conjunction with techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) nih.govchemrxiv.orgnih.gov. The azide moiety can also serve as a handle for photoaffinity labeling, allowing for the covalent capture of interacting proteins at the binding site upon UV irradiation nih.gov.

Table 3: Applications of Azide-Functionalized Molecules in Probing Protein-Ligand Interactions

Molecule TypeModification with AzideProbing MethodTarget InteractionReference
PeptideIncorporated this compoundClick chemistry with alkyne-tagged probeProtein-peptide binding sites baseclick.eunih.gov
Ligand AnalogSite-specific azide incorporationClick chemistry for labeling/captureProtein-ligand binding sites chemrxiv.orgnih.gov
Antibody Fragment (scFv)Azidolysine peptide tagClick chemistry conjugationTargeting and interaction studies nih.gov

Compound Name List:

this compound

D-diaminobutyric acid

azido-diaminobutyric acid

3-Azido-D-alanine HCl

H-D-Dap(N3)-OH*HCl

H-D-Ala(N3)-OH*HCl

H-D-Lys(N3)-OH*HCl

H-D-Pro(4-N3)-OH*HCl

this compound (PubChem CID 91654889)

H-D-Dap(N3). HCl (CymitQuimica)

Fmoc-D-Dab(N3)-OH

H D Dab N3 .hcl in Biochemical and Cell Biology Research Methodologies

Metabolic Labeling for De Novo Protein Biosynthesis Detection

While traditional metabolic labeling with non-canonical amino acids often focuses on the ribosomal incorporation of L-isomers to study de novo protein synthesis, the application of D-amino acid analogues like H-D-Dab(N3).HCl targets a different biosynthetic pathway, primarily in prokaryotic systems.

Incorporation of this compound as a Non-Canonical Amino Acid Analogue in Cellular Systems

This compound serves as a surrogate for D-alanine, a key component of the peptidoglycan (PG) layer of bacterial cell walls. Unlike eukaryotes, many bacteria utilize D-amino acids in the construction of their cell walls. The cellular machinery responsible for PG synthesis can recognize and incorporate this compound into the pentapeptide side chains of the PG structure. This incorporation is facilitated by enzymes such as MurF ligase, which adds the final D-alanyl-D-alanine dipeptide to the UDP-MurNAc-tripeptide precursor in the cytoplasm. The promiscuity of these enzymes allows for the substitution of natural D-amino acids with analogues like this compound.

The azido (B1232118) group of this compound is a bio-orthogonal handle, meaning it is chemically inert within the biological system but can be selectively reacted with an external probe. This allows for the specific labeling of newly synthesized PG, providing a temporal window into bacterial cell wall construction and remodeling.

FeatureDescription
Compound This compound
Analogue of D-alanine
Biological Process Peptidoglycan (PG) biosynthesis
Site of Incorporation Pentapeptide side chains of bacterial PG
Key Enzyme MurF ligase and transpeptidases
Functional Group Azide (B81097) (N3)
Application Metabolic labeling of bacterial cell walls

Applications in Quantitative Proteomic Profiling and Dynamic Studies

The incorporation of this compound into bacterial cell walls enables dynamic studies of PG synthesis and turnover. By introducing the compound for a defined period (pulse-labeling), researchers can track the sites of new cell wall synthesis. Subsequent detection of the azide handle allows for the visualization and quantification of this process.

For quantitative proteomic profiling, this metabolic labeling can be coupled with mass spectrometry. After labeling, the bacterial PG can be isolated and digested. The resulting fragments containing H-D-Dab(N3) can be enriched using affinity purification methods targeting the azide group. These enriched fragments can then be analyzed by mass spectrometry to identify and quantify the components of the PG and associated proteins. This approach provides insights into the dynamics of cell wall metabolism under different conditions, such as exposure to antibiotics.

Table 5.1.2: Research Findings from Dynamic Studies using Azido-D-Amino Acid Labeling

Research Area Finding Implication
Bacterial Growth Labeling reveals localized zones of active peptidoglycan synthesis, such as at the septum during cell division. Provides a method to study bacterial growth patterns and cell division machinery.
Antibiotic Mechanism of Action Changes in the incorporation pattern of the label can indicate how antibiotics that target cell wall synthesis affect the process. Aids in understanding the mechanisms of existing antibiotics and in the development of new ones.

| Cell Wall Remodeling | The turnover of the peptidoglycan layer can be monitored by pulse-chase experiments, revealing the dynamics of cell wall maintenance. | Offers insights into bacterial adaptation and survival mechanisms. |

Development of Bio-Orthogonal Tagging Strategies for Biomolecule Imaging and Detection

The azide group of this compound is central to its utility in bio-orthogonal tagging. This chemical moiety does not interfere with native biochemical processes and can be specifically targeted with a complementary reactive partner in a "click chemistry" reaction. The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or its strain-promoted variant (SPAAC), which is copper-free and more suitable for living systems.

Once this compound is incorporated into the bacterial cell wall, a fluorescent probe or a biotin (B1667282) tag bearing an alkyne group can be introduced. The azide and alkyne groups will then react, covalently attaching the probe to the cell wall. This allows for:

Fluorescence Microscopy: Visualization of bacterial cells and the sites of new cell wall synthesis.

Affinity Purification: Enrichment of labeled bacterial components for further analysis.

This strategy offers high specificity and sensitivity for detecting and imaging bacteria in various environments, including within host cells during infection.

Engineering of Complex Biological Systems and Networks through this compound Derived Conjugates

The ability to selectively label bacterial cells with this compound opens up possibilities for engineering complex biological systems. By conjugating different molecules to the azide handle on the bacterial surface, researchers can alter the properties of the bacteria or their interactions with the environment.

For instance, haptens can be attached to the bacterial surface to elicit a specific immune response, effectively turning the bacteria into a vaccine delivery platform. Alternatively, molecules that promote or inhibit biofilm formation could be conjugated to study and control this process. This approach allows for the targeted modification of bacteria within a mixed population or a complex environment, providing a powerful tool for studying and manipulating microbial communities.

Contributions to Advanced Biomaterial Engineering and Supramolecular Assembly at the Molecular Level

In the realm of biomaterial engineering, peptides containing D-amino acids are of interest due to their increased resistance to proteolytic degradation compared to their L-amino acid counterparts. The incorporation of this compound into synthetic peptides provides a versatile handle for creating novel biomaterials.

The azide group can be used to crosslink peptide chains via click chemistry, forming stable hydrogels or other scaffolds for tissue engineering. These materials can be designed to have specific mechanical properties and to present bioactive signals in a controlled manner.

Furthermore, the introduction of this compound can influence the supramolecular assembly of peptides. The presence of the azido group and the D-stereochemistry can direct the formation of specific secondary structures, such as β-sheets or helices, which then assemble into higher-order nanostructures like fibers or ribbons. These self-assembled materials have potential applications in drug delivery, regenerative medicine, and as antimicrobial surfaces.

Table 5.4: Potential Applications of this compound in Biomaterial Engineering

Application Area Description
Hydrogel Formation Azide-alkyne click chemistry can be used to crosslink peptides containing this compound, forming robust hydrogels for cell culture and drug delivery.
Surface Functionalization The azide group allows for the covalent attachment of peptides to surfaces, creating bioactive coatings that can promote cell adhesion or prevent fouling.
Controlled Self-Assembly The specific stereochemistry and functional group of this compound can be used to control the self-assembly of peptides into well-defined nanostructures.

| Protease-Resistant Materials | The inclusion of D-amino acids enhances the stability of peptide-based biomaterials in biological environments. |

Stereochemical Considerations and Chirality in H D Dab N3 .hcl Research

Influence of D-Stereochemistry on Peptide Conformation and Biological Recognition Mechanisms

The incorporation of D-amino acids, as opposed to their naturally abundant L-counterparts, can lead to substantial changes in peptide conformation. These alterations arise from the different spatial arrangements of side chains and backbone atoms dictated by the D-chirality. Such conformational shifts can directly impact how a peptide interacts with biological receptors, enzymes, or other biomolecules.

Significance of Enantiomeric Purity in H-D-Dab(N3).HCl for Selective Chemical and Biological Applications

Enantiomeric purity, meaning the absence or minimal presence of the L-isomer, is paramount for this compound to achieve selective chemical and biological applications. The distinct stereochemistry of enantiomers can lead to vastly different biological activities and chemical reactivities.

In biological systems, receptors and enzymes are often highly stereoselective, meaning they preferentially interact with or catalyze reactions involving one enantiomer over the other. If this compound is intended for applications where specific molecular recognition is required, such as binding to a particular protein target or acting as an inhibitor, the presence of the L-isomer could lead to off-target effects, reduced efficacy, or even antagonistic activity. For example, research on other chiral molecules highlights that stereoisomeric purity is critical for achieving selective biological applications, with impurities potentially compromising the desired outcome science.gov. In chemical synthesis, particularly in complex peptide assembly or bioconjugation, using enantiomerically pure building blocks like this compound ensures that the final product possesses the intended stereochemistry, which is essential for its designed function and to avoid the formation of undesired stereoisomers that could complicate purification or alter properties dokumen.pub.

Comparative Analysis of D- versus L-Isomers of Azido-Amino Acids in Bioconjugation and Biological Systems

A comparative analysis of D- and L-isomers of azido-amino acids, including derivatives like this compound, reveals key differences in their behavior within biological systems and in bioconjugation strategies.

One significant difference lies in their susceptibility to enzymatic degradation. Naturally occurring proteases primarily recognize and cleave peptide bonds formed by L-amino acids. Consequently, peptides incorporating D-amino acids, such as those containing this compound, often exhibit increased resistance to proteolytic degradation, leading to enhanced in vivo stability and longer half-lives nih.govru.nl. This enhanced stability is a major advantage in the development of peptide-based therapeutics.

Future Perspectives and Emerging Research Directions for H D Dab N3 .hcl

Integration of H-D-Dab(N3).HCl in Automated Synthesis Platforms for High-Throughput Research

The incorporation of unnatural amino acids into peptides is a key strategy for developing novel therapeutics and research probes. Automated Solid-Phase Peptide Synthesis (SPPS) has revolutionized this process by enabling the rapid and reliable production of peptide sequences. americanpeptidesociety.orgnih.gov this compound, typically in its Fmoc-protected form, is well-suited for integration into standard automated SPPS protocols. cam.ac.ukpeptide.com

Automated synthesizers standardize the repetitive cycles of deprotection, coupling, and washing, which minimizes human error and ensures high reproducibility between batches. americanpeptidesociety.org The use of this compound in these platforms allows for the precise placement of an azide (B81097) functional group within a peptide sequence. This bioorthogonal handle does not interfere with the native chemistry of peptide synthesis and remains available for subsequent modifications post-synthesis. peptide.comnih.gov This capability is crucial for high-throughput screening applications, where large numbers of systematically varied peptide analogues are required. The automation facilitates the rapid generation of peptide libraries where the position of the azide moiety is varied, enabling systematic structure-activity relationship (SAR) studies.

Table 1: Comparison of Manual vs. Automated SPPS for Peptides Containing this compound
ParameterManual SynthesisAutomated Synthesis
Synthesis Time (per peptide) Days to weeksHours to days
Throughput Low (1-5 peptides simultaneously)High (Parallel synthesis of up to 96 peptides)
Reproducibility Operator-dependent, variableHigh, instrument-controlled
Reagent Consumption Higher due to manual transfers and washingOptimized and minimized by the system
Labor Requirement Continuous hands-on time requiredMinimal intervention after setup ("Walk-away" operation)

Novel Applications in Combinatorial Chemistry and Molecular Diversity Generation

Combinatorial chemistry is a powerful strategy for discovering new molecules with desired properties by synthesizing and screening large, diverse libraries of compounds. openaccessjournals.com this compound is an ideal building block for generating such molecular diversity. Its key feature is the azide group, which serves as a versatile chemical handle for post-synthesis modification via "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). peptide.comresearchgate.netenamine.net

By incorporating this compound into a peptide or small molecule scaffold, a reactive site is introduced for conjugation with a vast array of alkyne-containing molecules. researcher.life This allows for the creation of extensive libraries where the core structure remains the same, but the peripheral functionality is widely varied. For example, a single peptide sequence containing this compound can be reacted with a library of different alkynes to produce hundreds or thousands of unique triazole-containing peptidomimetics. researchgate.net This approach accelerates the discovery of lead compounds in drug development and the identification of novel materials with specific functions. openaccessjournals.comnih.gov

Table 2: Illustrative Combinatorial Library Using this compound
Core ScaffoldAlkyne Reagent (R-C≡CH)Resulting Structure ClassPotential Application
Ac-Gly-[D-Dab(N3)]-Ala-NH2Propargyl alcoholHydroxymethyl-triazole peptidomimeticEnzyme inhibitor screening
Ac-Gly-[D-Dab(N3)]-Ala-NH2PhenylacetylenePhenyl-triazole peptidomimeticProtein-protein interaction modulation
Ac-Gly-[D-Dab(N3)]-Ala-NH2Alkyne-functionalized biotin (B1667282)Biotinylated peptide probeAffinity-based protein profiling
Ac-Gly-[D-Dab(N3)]-Ala-NH2Alkyne-functionalized fluorophoreFluorescently labeled peptideCellular imaging and tracking

Exploration of this compound in Multi-Component Reactions for Advanced Molecular Design

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. nih.gov These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity. The unique bifunctional nature of this compound (possessing both an amine and an azide) opens up intriguing possibilities for its use in novel MCRs.

For instance, the primary amine of this compound could participate in classic MCRs such as the Ugi or Passerini reactions. In a potential Ugi four-component reaction, an aldehyde, an isocyanide, a carboxylic acid, and the amine from this compound could condense to form a complex α-acylamino amide product. Crucially, the azide group would remain intact throughout this process, providing a secondary site for subsequent orthogonal modification via click chemistry. This "MCR-then-click" strategy allows for the construction of highly complex and diverse molecular scaffolds from simple starting materials, representing an advanced approach to molecular design for drug discovery and materials science. beilstein-journals.org

Table 3: Hypothetical Ugi MCR followed by Click Reaction with this compound
StepReactantsIntermediate/ProductKey Feature
1. Ugi MCR This compound (Amine Component), Benzaldehyde, t-Butyl Isocyanide, Acetic AcidComplex α-acylamino amide with a pendant azido (B1232118) groupRapid assembly of a complex core structure.
2. CuAAC Click Reaction Ugi product from Step 1 + PhenylacetyleneFinal product with a triazole linkageOrthogonal functionalization for library generation.

Computational and Theoretical Investigations into the Reactivity and Molecular Interactions of this compound

Computational chemistry and theoretical modeling are indispensable tools for predicting molecular properties and guiding experimental design. rsc.org For this compound, computational methods can provide profound insights into its behavior at the molecular level. Quantum mechanics (QM) calculations, for example, can be used to study the electronic structure of the azide group and model the transition states of its cycloaddition reactions. This can help in predicting reaction rates, understanding regioselectivity, and designing more efficient catalysts for click chemistry.

Molecular dynamics (MD) simulations can be employed to investigate the conformational impact of incorporating this compound into a peptide chain. These simulations can predict how the residue affects the secondary structure (e.g., helicity or sheet propensity) of the peptide and how the azido side chain or its subsequent triazole modification interacts with its local environment or a biological target. researchgate.net Such theoretical investigations can rationalize experimental observations and accelerate the design of molecules with optimized properties, saving significant time and resources in the laboratory. rsc.org

Table 4: Application of Computational Methods to this compound Research
Computational MethodArea of InvestigationPotential Insights
Quantum Mechanics (QM) Reaction mechanism studies (e.g., CuAAC)Calculation of activation energies, prediction of regioselectivity, catalyst optimization.
Molecular Dynamics (MD) Conformational analysis of peptides containing the residueUnderstanding effects on peptide folding, stability, and dynamics.
Molecular Docking Interaction with biological targets (e.g., enzymes, receptors)Prediction of binding modes and affinities, guiding rational drug design.
Quantitative Structure-Activity Relationship (QSAR) Analysis of library screening dataIdentifying key structural features responsible for biological activity.

Q & A

Basic: What are the optimal synthetic routes for H-D-Dab(N3).HCl, and how do reaction conditions influence yield?

Methodological Answer:
this compound synthesis typically involves azide-functionalized intermediates and protection/deprotection strategies. For example, coupling reagents like EDC/NHS (used in peptide chemistry) can activate carboxyl groups for amide bond formation . Solvent choice (e.g., DMF or DMSO) and temperature (20–40°C) significantly affect reaction kinetics and purity. A stepwise approach is recommended:

Protection of Dab: Use Boc or Fmoc groups to shield reactive amines during synthesis.

Azide Introduction: Employ diazo transfer reagents (e.g., imidazole-1-sulfonyl azide) under inert conditions.

HCl Salt Formation: Precipitate the final product using cold ether after deprotection.
Yield optimization requires monitoring via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and adjusting stoichiometric ratios (e.g., 1.2 equivalents of azide donor) .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical HPLC: Use a C18 column with UV detection at 214 nm (amide bond absorption). Retention time shifts indicate impurities .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode should show [M+H]<sup>+</sup> at m/z 268.7 (molecular weight) with <5% isotopic deviation .
  • NMR: <sup>1</sup>H NMR in D2O should resolve the Dab backbone (δ 3.1–3.3 ppm for α-protons, δ 1.6–1.8 ppm for β-protons) and confirm azide incorporation (no residual amine peaks at δ 7–8 ppm) .

Advanced: How to resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:
Contradictions often arise from buffer composition or measurement techniques. For example:

  • pH 2–4: Protonation of the Dab amine stabilizes the compound, but azide groups may hydrolyze over time. Use accelerated stability studies (40°C/75% RH) with LC-MS to track degradation products .
  • pH 7–9: Deprotonation increases reactivity; however, phosphate buffers can catalyze side reactions. Replace with HEPES or Tris buffers and validate via kinetic modeling .
    Recommendation: Standardize buffers (e.g., 10 mM sodium acetate for pH 4–5) and use Arrhenius plots to extrapolate shelf-life .

Advanced: What computational tools predict the solvation behavior of this compound in polar solvents?

Methodological Answer:

  • COSMO-RS: Predicts solubility parameters and solvent interactions using quantum-chemical calculations. Input the SMILES string (e.g., C(C(C(=O)O)N)N=[N+]=[N-].Cl) to estimate Log S values .
  • MD Simulations: GROMACS or AMBER can model diffusion coefficients in DMSO/water mixtures. Key parameters: partial charges (DFT-optimized), force fields (GAFF2) .
  • Experimental Cross-Validation: Compare predictions with nephelometry (turbidity measurements) at 25°C .

Advanced: How to design experiments addressing the conflicting bioactivity of this compound in enzyme inhibition assays?

Methodological Answer:
Discrepancies may stem from assay conditions or enzyme isoforms. For example:

  • Kinase Inhibition: Test against multiple isoforms (e.g., PKA, PKC) using radiometric assays (γ-<sup>32</sup>P-ATP) and Z´-factor validation (>0.5) .
  • Buffer Interference: Avoid Tris buffers (primary amine interference); use MOPS instead.
  • Data Normalization: Include a positive control (e.g., staurosporine) and report IC50 with 95% confidence intervals (GraphPad Prism) .

Basic: What are the recommended storage conditions for this compound to prevent azide degradation?

Methodological Answer:

  • Short-Term: Store at –20°C in anhydrous DMSO (10 mM aliquots) under argon to prevent hydrolysis .
  • Long-Term: Lyophilize and store at –80°C with desiccants (silica gel). Monitor azide integrity via FT-IR (sharp peak at ~2100 cm<sup>–1</sup>) quarterly .

Advanced: How to integrate this compound into click chemistry workflows for drug conjugate synthesis?

Methodological Answer:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Use DBCO-functionalized partners (10 mM in PBS, pH 7.4) at 37°C for 24 hours. Track conjugation efficiency via MALDI-TOF .
  • In Vivo Applications: Optimize solubility with PEG linkers (5 kDa) and validate biocompatibility via hemolysis assays (<5% RBC lysis at 100 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.